molecular formula C6H6BFO4S B13465180 (2-(Fluorosulfonyl)phenyl)boronic acid

(2-(Fluorosulfonyl)phenyl)boronic acid

Cat. No.: B13465180
M. Wt: 203.99 g/mol
InChI Key: SFWVACZYXUKCTF-UHFFFAOYSA-N
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Description

[2-(Fluorosulfonyl)phenyl]boronic acid is a boronic acid derivative that features a fluorosulfonyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(fluorosulfonyl)phenyl]boronic acid typically involves the introduction of the fluorosulfonyl group onto a phenylboronic acid precursor. One common method includes the reaction of phenylboronic acid with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of [2-(fluorosulfonyl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[2-(Fluorosulfonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The fluorosulfonyl group can be reduced under specific conditions to yield different functional groups.

    Substitution: The compound can participate in substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the fluorosulfonyl group under appropriate conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Compounds with reduced functional groups, such as hydroxyl or amine derivatives.

    Substitution: Products where the fluorosulfonyl group is replaced by other functional groups.

Mechanism of Action

The mechanism of action of [2-(fluorosulfonyl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluorosulfonyl group can undergo nucleophilic substitution, allowing the compound to modify other molecules and exert its effects through these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Fluorosulfonyl)phenyl]boronic acid is unique due to the presence of both the boronic acid and fluorosulfonyl groups. This combination imparts distinct reactivity and allows for a broader range of chemical transformations and applications compared to its analogs.

Properties

Molecular Formula

C6H6BFO4S

Molecular Weight

203.99 g/mol

IUPAC Name

(2-fluorosulfonylphenyl)boronic acid

InChI

InChI=1S/C6H6BFO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4,9-10H

InChI Key

SFWVACZYXUKCTF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)F)(O)O

Origin of Product

United States

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